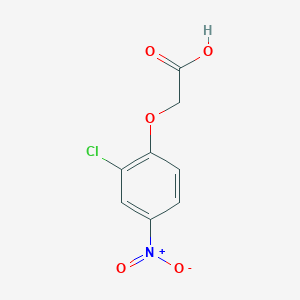

(2-Chloro-4-nitrophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZKTYNLLVGHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298563 | |

| Record name | (2-chloro-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5037-04-7 | |

| Record name | 5037-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-chloro-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of (2-Chloro-4-nitrophenoxy)acetic acid

An In-depth Technical Guide on the Physicochemical Properties of (2-Chloro-4-nitrophenoxy)acetic acid

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of key workflows.

Compound Identification and Properties

This compound is a chemical compound with the molecular formula C₈H₆ClNO₅.[1] It is identified by the CAS Number 5037-04-7.[1] This compound belongs to the class of phenoxyacetic acids, which are known for various biological activities.

Physicochemical Data Summary

The core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(2-chloro-4-nitro-phenoxy)ethanoic acid; NSC 124419 | [1] |

| CAS Number | 5037-04-7 | [1] |

| Molecular Formula | C₈H₆ClNO₅ | [1] |

| Molecular Weight | 231.59 g/mol | [1] |

| Boiling Point | 413.2°C at 760 mmHg | [1] |

| Density | 1.56 g/cm³ | [1] |

| Flash Point | 203.7°C | [1] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of organic compounds like this compound.

Determination of Melting Point

The melting point is a critical physical property used for identification and purity assessment of a solid compound.[2] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).

-

Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, especially when approaching the expected melting point. Constant stirring of the heating medium is essential for uniform temperature distribution.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

Determination of Solubility

Solubility tests provide valuable information about the functional groups present in a compound.[6] The principle "like dissolves like" is a fundamental guideline, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Methodology:

-

Initial Test in Water: Place approximately 10 mg of the solid compound in a small test tube. Add 0.5 mL of water in portions, shaking vigorously after each addition.[6][7] Observe if the compound dissolves to form a homogeneous solution.[7]

-

pH Test (if water-soluble): If the compound dissolves in water, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7][8] As an acetic acid derivative, this compound is expected to be acidic.

-

Tests in Acidic and Basic Solutions (if water-insoluble):

-

5% NaOH Test: If the compound is insoluble in water, test its solubility in a 5% aqueous sodium hydroxide solution. Carboxylic acids and phenols, which are weak acids, will react with a strong base like NaOH to form soluble salts.[6][8]

-

5% NaHCO₃ Test: Test the compound's solubility in a 5% aqueous sodium bicarbonate solution. Stronger acids like carboxylic acids will react with the weak base NaHCO₃, while weaker acids like most phenols will not.[6][8]

-

5% HCl Test: If the compound is insoluble in water and basic solutions, test its solubility in 5% hydrochloric acid. This identifies basic compounds like amines.[6][9]

-

Determination of pKa

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.[10] Several methods can be employed for its determination.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often a water-cosolvent mixture if solubility is low) to create a solution of known concentration.

-

Titration: A standard solution of a strong base (e.g., NaOH) is added to the acidic solution in small, measured increments.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[11] This method is highly accurate but requires a sufficient quantity of the pure compound.[11]

Other methods include spectrophotometry, which measures changes in UV-Vis absorbance at different pH levels, and conductometry, which measures changes in the solution's conductivity.[11]

Visualizations

The following diagrams illustrate the logical workflows for the characterization and experimental determination of the physicochemical properties of this compound.

Caption: General workflow for physicochemical characterization.

Caption: Experimental workflow for melting point determination.

Caption: Logical workflow for solubility classification.

References

- 1. This compound | CAS 5037-04-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. pennwest.edu [pennwest.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

(2-Chloro-4-nitrophenoxy)acetic Acid: A Technical Guide to its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of (2-Chloro-4-nitrophenoxy)acetic acid is limited. This guide provides a comprehensive overview based on the well-documented activities of structurally related phenoxyacetic acid compounds, particularly the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The experimental protocols and quantitative data presented herein are representative of this class of compounds and should be adapted and validated for this compound.

Executive Summary

This compound belongs to the phenoxyacetic acid class of compounds, which are synthetic mimics of the plant hormone auxin.[1][2] This structural similarity confers potent biological activity, primarily as a herbicide.[3] Like other auxin analogs, its mode of action is presumed to involve the disruption of normal plant growth processes by overwhelming the endogenous auxin signaling pathways.[4] This leads to uncontrolled cell division and elongation, ultimately resulting in plant death.[3][4] This document outlines the predicted biological activities, proposes relevant experimental protocols for characterization, and visualizes the key molecular pathways involved.

Predicted Biological Activity and Mechanism of Action

The primary biological effect of this compound is expected to be auxin-like, leading to herbicidal effects, especially in dicotyledonous plants.[3] The mechanism of action for this class of compounds is well-established and involves the following key steps:

-

Perception: The synthetic auxin molecule is recognized by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp, Cullin, F-box) E3 ubiquitin ligase complex.[4][5]

-

Derepression of Transcription: The binding of the synthetic auxin to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[5]

-

Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a wide range of auxin-responsive genes.[5]

-

Physiological Response: The overexpression of these genes leads to a cascade of physiological effects, including increased production of ethylene and abscisic acid (ABA), which contribute to senescence, epinasty, and ultimately, cell death.[3][6][7]

Quantitative Data on Related Phenoxyacetic Acids

| Compound | Assay Type | Test Organism | Parameter | Value | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Root Growth Inhibition | Arabidopsis thaliana | IC50 | ~0.1 µM | [2] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Coleoptile Elongation | Avena sativa | Optimal Conc. | 1-10 µM | [8] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Proline Accumulation | Prosopis juliflora | Effective Conc. | 6-24 g/L | [9] |

Table 1: Representative Quantitative Data for 2,4-D. This table provides an indication of the concentration range at which auxin-like effects can be observed for a typical phenoxyacetic acid herbicide. IC50 represents the concentration required to inhibit root growth by 50%.

Experimental Protocols

The following are detailed, generalized protocols for assessing the auxin-like and herbicidal activity of this compound.

Root Growth Inhibition Assay

This bioassay is a sensitive method to quantify auxin-like activity by measuring the inhibition of root elongation.

Materials:

-

Seeds of a sensitive dicot plant (e.g., Arabidopsis thaliana, cress, or lettuce)

-

Agar plates (0.8% agar, 1% sucrose, 0.5x Murashige and Skoog medium)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile water

-

Petri dishes (9 cm)

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare a dilution series of this compound in the agar medium to achieve final concentrations ranging from 1 nM to 100 µM. A control plate with DMSO alone should be prepared.

-

Sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water.

-

Aseptically place 10-15 sterilized seeds on the surface of each agar plate.

-

Seal the plates and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.

-

After 5-7 days, measure the primary root length of the seedlings.

-

Calculate the percentage of root growth inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

Materials:

-

Oat (Avena sativa) seeds

-

Vermiculite or sand

-

This compound stock solution

-

Buffer solution (e.g., 10 mM citrate-phosphate buffer, pH 5.0, containing 2% sucrose)

-

Test tubes or small vials

-

Dark growth chamber

-

Ruler or caliper

Procedure:

-

Germinate oat seeds in moist vermiculite or sand in complete darkness for 3-4 days until the coleoptiles are 2-3 cm long.

-

Under a dim green safe light, excise 10 mm segments from the coleoptiles, 3 mm below the tip.

-

Prepare a dilution series of this compound in the buffer solution, with concentrations ranging from 0.01 µM to 100 µM. Include a buffer-only control.

-

Place 5-10 coleoptile segments in each test tube containing 2 ml of the respective test solution.

-

Incubate the tubes in the dark at 25°C for 18-24 hours.

-

Measure the final length of the coleoptile segments.

-

Calculate the percentage of elongation for each treatment relative to the initial length and compare it to the control.

Visualizations

Signaling Pathway of Synthetic Auxins

The following diagram illustrates the generally accepted molecular pathway for the action of synthetic auxins like this compound.

Caption: Molecular mechanism of action for synthetic auxins.

Experimental Workflow for Biological Activity Assessment

The diagram below outlines a logical workflow for characterizing the biological activity of this compound.

Caption: Proposed workflow for characterizing the biological activity.

Conclusion

This compound is predicted to be a potent auxin-like herbicide. The technical information and experimental frameworks provided in this guide, based on extensive data from related phenoxyacetic acids, offer a robust starting point for its synthesis, characterization, and potential development. Rigorous experimental validation is crucial to determine the precise biological activity profile of this specific compound.

References

- 1. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scielo.br [scielo.br]

- 8. biologydiscussion.com [biologydiscussion.com]

- 9. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

The Enduring Legacy of Phenoxyacetic Acid: From Herbicides to Therapeutic Hopefuls

An In-depth Technical Guide on the Discovery, History, and Diverse Applications of Phenoxyacetic Acid Compounds

Introduction

Phenoxyacetic acid, a seemingly simple organic molecule, holds a remarkable position in the annals of chemical history. First synthesized in the late 19th century, its derivatives have profoundly impacted modern agriculture and are now at the forefront of novel therapeutic research. This technical guide provides a comprehensive overview of the discovery, historical development, and multifaceted applications of phenoxyacetic acid compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the molecular mechanisms that underpin their diverse biological activities.

Discovery and Historical Development

The journey of phenoxyacetic acid began in 1880 with its first reported synthesis. However, its transformative potential was not realized until the 1940s, during a period of intensive research into plant growth regulators.

1.1. The Dawn of a New Era in Agriculture: Auxin Mimicry

The discovery that synthetic analogs of the plant hormone indole-3-acetic acid (IAA) could be used as selective herbicides was a watershed moment in agriculture. In 1941, Robert Pokorny reported the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound that would revolutionize weed control.[1] Shortly thereafter, (4-chloro-2-methylphenoxy)acetic acid (MCPA) was developed.[2] These compounds, introduced commercially in the mid-1940s, were the first selective herbicides capable of controlling broadleaf weeds in monocotyledonous crops like wheat, corn, and rice, leading to unprecedented increases in agricultural productivity.[2]

1.2. A Serendipitous Foray into Pharmaceuticals: Penicillin V

The influence of phenoxyacetic acid extended beyond the fields and into the realm of medicine. During the development of penicillin, it was discovered that adding phenoxyacetic acid to the fermentation culture of Penicillium mold led to the production of phenoxymethylpenicillin, later known as Penicillin V.[3] This new penicillin analog exhibited enhanced acid stability, allowing for oral administration and significantly broadening the therapeutic utility of this life-saving antibiotic.

Synthesis of Phenoxyacetic Acid and its Derivatives

The foundational synthesis of phenoxyacetic acid is a variation of the Williamson ether synthesis. The general method involves the reaction of a phenolate with a chloroacetate.

2.1. General Synthesis of Phenoxyacetic Acid

The preparation of phenoxyacetic acid from sodium phenolate and sodium chloroacetate in hot water was first reported in 1880. The reaction proceeds via a nucleophilic attack of the phenolate anion on the methylene carbon of the chloroacetate.

2.2. Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The widely used herbicide 2,4-D is synthesized from 2,4-dichlorophenol and chloroacetic acid.[1] The process can be broadly categorized into two main routes: the "first chlorination" method, where phenol is first chlorinated to 2,4-dichlorophenol, followed by condensation with chloroacetic acid, and the "post-chlorination" method, where phenoxyacetic acid is synthesized first and then chlorinated.[4]

Physicochemical and Herbicidal Properties

The herbicidal activity of phenoxyacetic acid derivatives is intrinsically linked to their physicochemical properties, which govern their absorption, translocation, and interaction with the target site in plants.

Table 1: Physicochemical Properties of Selected Phenoxyacetic Acid Herbicides

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) | pKa |

| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 | 98-100 | 12,000 | 3.17 |

| 2,4-D | C₈H₆Cl₂O₃ | 221.04 | 140.5 | 900 | 2.98 |

| MCPA | C₉H₉ClO₃ | 200.62 | 118-119 | 825 | 3.14 |

| 2,4,5-T | C₈H₅Cl₃O₃ | 255.49 | 158 | 278 | 3.05 |

| Mecoprop (MCPP) | C₁₀H₁₁ClO₃ | 214.65 | 94-95 | 620 | 3.76 |

Data compiled from various sources.[5][6]

Table 2: Quantitative Herbicidal Activity of Phenoxyacetic Acids Derived from Eugenol and Guaiacol

| Compound | Concentration (mmol/L) | Target Species | Parameter | Inhibition (%) |

| Eugenoxyacetic Acid | 3 | Lettuce | Germination | 18.58 |

| Germination Speed Index (GSI) | 40.17 | |||

| Root Growth (RG) | 36.43 | |||

| Aerial Growth (AG) | 62.89 | |||

| Guaiacoxyacetic Acid | 3 | Sorghum | Germination | 80.33 |

| GSI | 88.90 | |||

| RG | 97.93 | |||

| AG | 100 | |||

| 3 | Lettuce | Germination, GSI, RG, AG | 100 |

Data from Alves et al. (2021).[7]

Pharmacological Activities and Therapeutic Potential

In recent decades, research has unveiled a wide spectrum of pharmacological activities for phenoxyacetic acid derivatives, positioning them as promising candidates for the development of new drugs for a variety of diseases.

4.1. Anti-inflammatory Activity

Many phenoxyacetic acid derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activities of Phenoxyacetic Acid Derivatives

| Compound(s) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 5d-f, 7b, 10c-f | 4.07 - 9.03 | 0.06 - 0.09 | Up to 133.34 | [2] |

| Celecoxib (Reference) | 14.93 | 0.05 | ~298.6 | [2] |

| Mefenamic Acid (Reference) | 29.9 | 1.98 | 15.1 | [2] |

4.2. Anticonvulsant Activity

Certain phenoxyacetic acid derivatives have demonstrated significant anticonvulsant effects in preclinical models of epilepsy. Their mechanism of action is thought to involve the modulation of multiple targets, including voltage-gated ion channels and neurotransmitter systems.

Table 4: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives in the Pentylenetetrazol (PTZ)-Induced Seizure Model

| Compound | Protection (%) | Mortality (%) | Relative Potency to Valproic Acid (%) |

| 7b | 100 | 0 | - |

| 5f | 90 | 10 | 150 |

| 5e | 80 | 10 | 133.33 |

| 10c | 80 | 20 | 133.33 |

Data from El-Gohary et al. (2025).[8]

4.3. Anticancer Activity

A growing body of evidence suggests that phenoxyacetic acid derivatives possess anticancer properties, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.

Table 5: In Vitro Anticancer Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal Cancer | 4.8 ± 0.35 | [9] |

| 4-Cl-phenoxyacetic acid | Breast Cancer | 0.194 ± 0.09 | [9] |

| Derivative of 2-phenoxy-N-phenylacetamide | HeLa | 1.64 ± 0.41 | [9] |

4.4. Antimicrobial Activity

Phenoxyacetic acid derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Table 6: Antimicrobial Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | 9.66 ± 0.57 | [10] |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37RV | 0.06 | [10] |

| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | C. utilis | 8 | [10] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of phenoxyacetic acid compounds stem from their ability to interact with and modulate specific molecular pathways.

5.1. Herbicidal Action: The Auxin Signaling Pathway

Phenoxyacetic acid herbicides act as synthetic auxins. They disrupt normal plant growth by overwhelming the natural auxin signaling pathway, leading to uncontrolled cell division and elongation, and ultimately, plant death. The core of this pathway involves the TIR1/AFB receptors, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs).[11][12]

Caption: Auxin signaling pathway disrupted by phenoxyacetic acid herbicides.

5.2. Anti-inflammatory Action: The Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of many phenoxyacetic acid derivatives are attributed to their inhibition of the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

5.3. Anticancer Action: Induction of Apoptosis

Some phenoxyacetic acid derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[13]

Caption: Simplified intrinsic apoptosis pathway induced by phenoxyacetamide derivatives.

5.4. Anticonvulsant Action: Modulation of Neuronal Excitability

The anticonvulsant properties of phenoxyacetic acid derivatives are likely due to their ability to restore the balance between neuronal excitation and inhibition. This can be achieved through multiple mechanisms, including the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium channels.[14]

Caption: Putative mechanisms of anticonvulsant action of phenoxyacetic acid derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, intended to be a practical resource for researchers.

6.1. Synthesis of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid (An Anti-inflammatory Derivative)

This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acid derivatives.

-

Materials: 4-chloro-3,5-dimethylphenol, ethyl chloroacetate, anhydrous potassium carbonate, acetone, hydrochloric acid.

-

Procedure:

-

A mixture of 4-chloro-3,5-dimethylphenol (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone is refluxed for 24 hours.

-

The reaction mixture is cooled, and the inorganic salts are filtered off.

-

The solvent is removed under reduced pressure.

-

The resulting crude ester is hydrolyzed by refluxing with an excess of 10% aqueous sodium hydroxide solution for 4 hours.

-

The solution is cooled and acidified with concentrated hydrochloric acid.

-

The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure product.

-

6.2. In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a general procedure for determining the IC₅₀ values of test compounds against COX-1 and COX-2.

-

Materials: Ovine COX-1 or human recombinant COX-2 enzyme, assay buffer (0.1 M Tris-HCl, pH 8), heme, test compound in DMSO, arachidonic acid (substrate), colorimetric substrate.

-

Procedure:

-

In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the appropriate wells.

-

Add the test compound at various concentrations to the inhibitor wells.

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction and add a colorimetric substrate that reacts with the prostaglandin product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.[15]

-

6.3. Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This in vivo model is used to screen for anticonvulsant activity.

-

Materials: Male Swiss albino mice, pentylenetetrazol (PTZ), test compound, vehicle (e.g., saline with a small amount of Tween 80).

-

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Divide the mice into groups (vehicle control, positive control, and test compound groups).

-

Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

After a specified pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

Immediately place each mouse in an individual observation cage and observe for the onset of clonic and tonic seizures for a period of 30 minutes.

-

Record the latency to the first seizure and the percentage of animals protected from seizures and mortality.[5][8]

-

6.4. MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Materials: Cancer cell line, complete culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1][16]

-

6.5. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Materials: Bacterial or fungal strain, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), test compound, 96-well microtiter plates.

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][17]

-

Conclusion and Future Perspectives

The story of phenoxyacetic acid is a testament to the power of chemical synthesis and the often-unpredictable trajectory of scientific discovery. From its humble beginnings as a laboratory chemical, it has given rise to compounds that have reshaped modern agriculture and now offer new avenues for the treatment of a wide range of human diseases. The journey from selective herbicides to selective COX-2 inhibitors and potential anticonvulsant and anticancer agents highlights the remarkable versatility of the phenoxyacetic acid scaffold.

Future research will undoubtedly continue to explore the vast chemical space of phenoxyacetic acid derivatives. The development of more selective and potent pharmacological agents with improved safety profiles is a key objective. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics. The enduring legacy of phenoxyacetic acid serves as a powerful reminder that even the most well-established molecules can hold surprising new potential, waiting to be unlocked by continued scientific inquiry.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Penicillin - Wikipedia [en.wikipedia.org]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jove.com [jove.com]

- 6. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. benchchem.com [benchchem.com]

- 9. jetir.org [jetir.org]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. atcc.org [atcc.org]

- 17. protocols.io [protocols.io]

Literature review on the herbicidal properties of phenoxyacetic acids

Phenoxyacetic acids represent a significant class of synthetic herbicides that have been pivotal in the management of broadleaf weeds for decades. First developed in the 1940s, these compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plants.[1][2] This technical guide provides an in-depth review of their herbicidal properties, including their mechanism of action, structure-activity relationships, and standardized experimental protocols for their evaluation.

Mechanism of Action: Synthetic Auxins

Phenoxyacetic acid herbicides are classified as Group 4 herbicides, or synthetic auxins.[3][4] Their primary mode of action is the disruption of normal plant growth processes by mimicking natural auxins.[5][6] Unlike the tightly regulated concentrations of endogenous IAA in plants, the application of these synthetic auxins leads to an overwhelming and persistent hormonal signal.[2]

This signal is perceived by the same cellular machinery that responds to natural auxin. The key steps are as follows:

-

Absorption and Translocation : Phenoxyacetic acids are absorbed through the leaves and roots and are translocated throughout the plant, accumulating in the meristematic tissues where growth is active.[7]

-

Receptor Binding : In the cell nucleus, the herbicide binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[8][9]

-

Degradation of Repressors : This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9]

-

Gene Activation : The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs proceed to regulate the expression of auxin-responsive genes.[9]

-

Uncontrolled Growth : The sustained activation of these genes leads to a cascade of physiological disruptions, including uncontrolled cell division and elongation, epinasty (stem and petiole twisting), and altered protein synthesis.[10][11] This ultimately results in the destruction of vascular tissue and the death of the plant.[4]

The following diagram illustrates the disruption of the auxin signaling pathway by phenoxyacetic acids.

Caption: Disruption of auxin signaling by phenoxyacetic acid herbicides.

Structure-Activity Relationship (SAR)

The herbicidal efficacy of phenoxyacetic acids is highly dependent on their molecular structure, particularly the substitution pattern on the aromatic ring.[12] The presence, number, and position of chlorine atoms can significantly alter the compound's activity, selectivity, and persistence.[12][13]

Generally, introducing chloro-substituents into the aromatic ring of phenoxyacetic acid modifies the electronic structure and polarity of the molecule, which in turn affects its biological activity.[12] For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is significantly more potent than its parent compound, phenoxyacetic acid, or the monosubstituted 4-chlorophenoxyacetic acid (4-CPA).[14]

Quantitative Herbicidal Activity Data

The following table summarizes quantitative data on the herbicidal efficacy of several common phenoxyacetic acids against different plant species. Efficacy is often measured by the half-maximal inhibitory concentration (IC50) or the effective concentration causing a 50% response (EC50), with lower values indicating higher potency.

| Compound | Chemical Structure | Target Species | Endpoint | Value (µM) | Reference(s) |

| Phenoxyacetic Acid | C₆H₅OCH₂COOH | Lemna minor | Growth Inhibition | >1000 | [14] |

| 4-Chlorophenoxyacetic Acid (4-CPA) | 4-ClC₆H₄OCH₂COOH | Lemna minor | Growth Inhibition | ~500 | [14] |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Cl₂C₆H₃OCH₂COOH | Arabidopsis thaliana | Root Elongation IC50 | 1.0 | [14] |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Cl₂C₆H₃OCH₂COOH | Lemna minor | Growth Inhibition EC50 | 6.62 | [14] |

| 2-Methyl-4-chlorophenoxyacetic Acid (MCPA) | 4-Cl(CH₃)C₆H₃OCH₂COOH | Lemna minor | Growth Inhibition EC50 | 10.4 | [14] |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | 2,4,5-Cl₃C₆H₂OCH₂COOH | Lemna minor | Growth Inhibition EC50 | 2.0 | [14] |

Note: Data is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Evaluating the herbicidal properties of phenoxyacetic acids requires robust and standardized experimental protocols. A whole-plant dose-response bioassay is a fundamental method for determining herbicidal efficacy and crop selectivity.

Protocol: Whole-Plant Dose-Response Bioassay

1. Objective: To determine the effective dose of a phenoxyacetic acid herbicide required to control a target weed species and to assess the tolerance of a non-target crop species.

2. Materials:

-

Seeds of the target weed species and non-target crop species.

-

Pots or trays filled with a standardized soil or potting mix.

-

Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

-

Technical grade phenoxyacetic acid herbicide and appropriate formulation reagents (e.g., solvents, surfactants).

-

Laboratory track sprayer calibrated for consistent application volume.

-

Balance, fume hood, and standard laboratory glassware.

3. Methodology:

-

Plant Preparation:

-

Collect seeds from a representative population of the target weed.[15] For comparison, include a known susceptible population.[15][16]

-

Sow a predetermined number of seeds (e.g., 10-20) into pots or trays at a uniform depth.

-

Grow the plants in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the appropriate growth stage for treatment (e.g., 2-4 true leaves).

-

-

Herbicide Preparation and Application:

-

Prepare a stock solution of the phenoxyacetic acid. From this, create a series of dilutions to achieve a range of application rates (a log series is recommended).[17]

-

The rates should span from a dose expected to cause no effect to one causing complete mortality.[17] Include a rate that is twice the anticipated label rate to assess crop tolerance.

-

Include an untreated control group that is sprayed only with the carrier solution (e.g., water and surfactant).

-

Randomly assign treatments to the pots, ensuring a sufficient number of replicates for each dose (minimum of 3-4).

-

Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage.

-

-

Data Collection and Analysis:

-

Return plants to the controlled environment immediately after treatment.

-

Assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

Collect data on:

-

Visual Injury: A rating scale (e.g., 0% = no effect, 100% = plant death) to assess symptoms like epinasty, chlorosis, and necrosis.[16]

-

Plant Survival: Count the number of surviving plants in each pot.[15]

-

Biomass Reduction: Harvest the above-ground biomass, dry it in an oven to a constant weight, and record the dry weight.

-

-

-

Statistical Analysis:

-

Express visual injury and biomass reduction as a percentage of the untreated control.

-

Use non-linear regression analysis to fit the dose-response data to a log-logistic or similar model.

-

From the regression model, calculate the ED50 (or GR50) value, which is the dose required to cause a 50% reduction in growth or biomass. This value is a key indicator of herbicidal potency.

-

The following diagram outlines the general workflow for this experimental protocol.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 3. farmprogress.com [farmprogress.com]

- 4. fbn.com [fbn.com]

- 5. cdn.nufarm.com [cdn.nufarm.com]

- 6. nbinno.com [nbinno.com]

- 7. Dicamba - General Information | Minnesota Department of Agriculture [mda.state.mn.us]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 11. byjus.com [byjus.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

- 17. envirolink.govt.nz [envirolink.govt.nz]

(2-Chloro-4-nitrophenoxy)acetic Acid: A Comprehensive Technical Guide to its Homologs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-nitrophenoxy)acetic acid and its analogs represent a versatile class of compounds with a broad spectrum of biological activities, ranging from herbicidal to therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of homologs and derivatives of this compound. Detailed experimental protocols for the synthesis of key derivatives and for the assessment of their biological activities are presented. Quantitative data on their anticancer, anti-inflammatory, antimicrobial, and herbicidal properties are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions and experimental designs.

Introduction

Phenoxyacetic acids are a well-established class of organic compounds with significant commercial and research interest. The parent compound, this compound, serves as a key scaffold for the development of a diverse range of derivatives. The introduction of chloro and nitro substituents on the phenyl ring, combined with modifications of the carboxylic acid moiety, allows for the fine-tuning of their physicochemical properties and biological activities.

Historically, phenoxyacetic acids have been widely recognized for their potent herbicidal effects, acting as synthetic auxins that disrupt plant growth.[1] More recently, research has expanded to explore the therapeutic potential of their derivatives, revealing promising anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide aims to provide a comprehensive resource for researchers and professionals engaged in the study and development of these multifaceted compounds.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological activity data for various homologs and derivatives of this compound.

Table 1: Anticancer Activity

| Compound/Derivative | Cell Line | Assay | Activity Metric (e.g., IC50) | Reference |

| 4-Chlorophenoxyacetic acid | Breast Cancer | Cytotoxicity | 0.194 ± 0.09 µg/ml | [3] |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | - | Antiproliferative | IC50 = 4.8 ± 0.35 µM | [3] |

| Novel Phenoxyacetic Acid Shikonin Ester (L8) | KRAS-mutant colon cancer | Antiproliferative | - | [4] |

| Pyrazoline-phenoxyacetic acid derivative (6a) | - | COX-2 Inhibition | IC50 = 0.03 µM | [5] |

| Pyrazoline-phenoxyacetic acid derivative (6c) | - | COX-2 Inhibition | IC50 = 0.03 µM | [5] |

Table 2: Anti-inflammatory Activity

| Compound/Derivative | Model | Activity Metric | Reference |

| Phenoxyacetic acid derivative (7b) | Carrageenan-induced paw edema | 63.35% inhibition of paw thickness | [6] |

| Phenoxyacetic acid derivative (7b) | - | 64.88% reduction in TNF-α | [6] |

| Phenoxyacetic acid derivative (7b) | - | 57.07% reduction in PGE2 | [6] |

| Pyrazoline-phenoxyacetic acid derivative (6a) | Formalin-induced edema | Potent activity | [5] |

| Pyrazoline-phenoxyacetic acid derivative (6c) | Formalin-induced edema | Potent activity | [5] |

| 2-(3,4-dichlorobenzamido)phenoxyacetic acid | Phenylbenzoquinone writhing test, Rat foot oedema test | Active | [7] |

Table 3: Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity Metric (MIC) | Reference |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | 9.66 ± 0.57 µL | [3] |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | 20 mm zone of inhibition | [3] |

| Phenoxyacetic acid derivatives | Mycobacterium tuberculosis H37Rv | 6.25-100 µg/mL | [8] |

Table 4: Herbicidal Activity

| Compound/Derivative | Weed Species | Assay Type | Activity Metric | Reference |

| This compound analogs | Broadleaf weeds | Pre- and Post-emergence | Effective | [1] |

| N,N-dimethyl-2-phenoxypropanamide | Broadleaf species | Pre- and Post-emergence | Effective | [9] |

| Eugenoxyacetic acid | Lactuca sativa | Germination inhibition | 18.58% inhibition | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.

Synthesis Protocols

3.1.1. General Synthesis of Phenoxyacetic Acids [11]

-

Step 1: Preparation of Sodium Chloroacetate. Dissolve monochloroacetic acid (55 mmol) in deionized water (15 mL) under an ice water bath. Adjust the pH to 8-9 using a 30% NaOH solution.

-

Step 2: Preparation of Sodium Phenoxide. Dissolve NaOH (45 mmol) in a mixture of deionized water (15 mL) and ethanol (5 mL) at room temperature with constant stirring. Slowly add the corresponding phenol (45 mmol).

-

Step 3: Reaction. After stirring the sodium phenoxide solution for 20 minutes, add the sodium chloroacetate solution. Reflux the mixture at 102°C for 5 hours.

-

Step 4: Isolation and Purification. Cool the mixture to room temperature and acidify to pH 1-2 with 2.0 M HCl to precipitate the crude product. Filter the precipitate, wash with dilute hydrochloric acid, and dry. For further purification, disperse the crude product in heated deionized water, adjust the pH to 8.0 with saturated potassium carbonate solution, filter, and then re-acidify the filtrate to pH 1-2 with 2.0 M HCl to precipitate the pure phenoxyacetic acid. Filter, wash with dilute hydrochloric acid, and dry under vacuum.

3.1.2. Synthesis of Phenoxyacetic Acid Esters [12]

-

Step 1: Activation. Stir Phosphonitrilic Chloride (PNT) (0.025 mmol) and N-methyl morpholine (NMM) (1.5 mmol) in chloroform at room temperature.

-

Step 2: Esterification. Add the desired phenoxyacetic acid to the activated PNT/NMM mixture, followed by the addition of the desired phenol.

-

Step 3: Reaction. Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Step 4: Work-up and Purification. Upon completion, wash the reaction mixture with appropriate aqueous solutions to remove unreacted reagents and byproducts. Dry the organic layer and concentrate under reduced pressure. Purify the resulting ester by column chromatography.

3.1.3. Synthesis of Phenoxyacetic Acid Amides

-

Step 1: Acid Chloride Formation. To a solution of the phenoxyacetic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF. Stir the mixture at room temperature until the acid is completely converted to the acid chloride.

-

Step 2: Amidation. In a separate flask, dissolve the desired amine in an inert solvent and add a base (e.g., triethylamine or pyridine). Cool the solution in an ice bath and slowly add the previously prepared acid chloride solution.

-

Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Step 4: Work-up and Purification. Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the resulting amide by recrystallization or column chromatography.

Biological Assay Protocols

3.2.1. Anticancer Activity: MTT Assay [1][2][13][14]

-

Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.

-

Step 2: Compound Treatment. After cell attachment, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Step 3: MTT Addition. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Step 4: Formazan Solubilization. Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement. Measure the absorbance at 570-590 nm using a microplate reader.

-

Step 6: Data Analysis. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3.2.2. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats [15][16][17][18][19]

-

Step 1: Animal Acclimatization. Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

-

Step 2: Compound Administration. Administer the test compounds or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Step 3: Induction of Edema. Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Step 4: Paw Volume Measurement. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Step 5: Data Analysis. Calculate the percentage of inhibition of edema for each group compared to the control group.

3.2.3. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay [20][21][22][23][24]

-

Step 1: Preparation of Inoculum. Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Step 2: Serial Dilution of Compounds. Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Step 3: Inoculation. Inoculate each well with the standardized bacterial suspension.

-

Step 4: Incubation. Incubate the plate at 37°C for 18-24 hours.

-

Step 5: MIC Determination. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.2.4. Herbicidal Activity: Pre-emergence Assay [9][25][26][27][28]

-

Step 1: Soil Preparation. Use a standardized soil mixture and fill pots or trays.

-

Step 2: Herbicide Application. Apply the test compounds at various concentrations to the soil surface.

-

Step 3: Seed Sowing. Sow seeds of a susceptible weed species (e.g., Lactuca sativa) at a uniform depth.

-

Step 4: Incubation. Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

-

Step 5: Assessment. After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root length or biomass.

-

Step 6: Data Analysis. Calculate the percentage of inhibition of germination and growth compared to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activities of this compound and its derivatives.

Caption: Herbicidal action via the synthetic auxin pathway.

Caption: Workflow for anticancer activity screening.

Caption: Inhibition of the COX-2 pathway in inflammation.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. jetir.org [jetir.org]

- 4. Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]

- 11. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. inotiv.com [inotiv.com]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. protocols.io [protocols.io]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. hort [journals.ashs.org]

- 27. analyzeseeds.com [analyzeseeds.com]

- 28. ctahr.hawaii.edu [ctahr.hawaii.edu]

Spectroscopic and Spectrometric Characterization of (2-Chloro-4-nitrophenoxy)acetic acid: A Technical Guide

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for (2-Chloro-4-nitrophenoxy)acetic acid (CAS No. 5037-04-7). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction

This compound is a substituted phenoxyacetic acid derivative. Its chemical structure, comprising a chlorinated and nitrated aromatic ring linked to an acetic acid moiety via an ether bond, suggests potential applications in various fields of chemical and pharmaceutical research. Accurate spectroscopic and spectrometric characterization is fundamental for its unambiguous identification, purity assessment, and structural elucidation. The molecular formula for this compound is C₈H₆ClNO₅, and it has a molecular weight of 231.59 g/mol .[1]

Spectroscopic and Spectrometric Data

The following sections present the expected spectroscopic and spectrometric data for this compound. While experimental data for this specific compound is not widely available, the presented data is based on predictive models and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~8.3 | Doublet | 1H | Ar-H (adjacent to -NO₂) |

| ~8.0 | Doublet of doublets | 1H | Ar-H (between -Cl and -NO₂) |

| ~7.2 | Doublet | 1H | Ar-H (adjacent to -O-) |

| ~4.8 | Singlet | 2H | -O-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~155 | Ar-C (C-O) |

| ~142 | Ar-C (C-NO₂) |

| ~128 | Ar-CH |

| ~126 | Ar-C (C-Cl) |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~68 | -O-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[2][3][4]

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1760-1690 | Strong | C=O stretch (Carboxylic acid) |

| ~1520 & ~1345 | Strong | N-O asymmetric and symmetric stretch (-NO₂) |

| 1320-1210 | Medium | C-O stretch (Carboxylic acid) |

| ~1250 | Strong | Ar-O-C stretch (Ether) |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted mass spectral data for this compound indicates several possible adducts.[5]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 232.00073 |

| [M+Na]⁺ | 253.98267 |

| [M-H]⁻ | 229.98617 |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic and spectrometric data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[6]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.[6]

-

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the attenuated total reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added. The final spectrum is usually presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture of water and an organic solvent, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range.[7]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI), is used. The mass analyzer can be of various types, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system. The mass spectrometer is operated in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively. The data is collected over a relevant mass-to-charge (m/z) range.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic and spectrometric characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound | CAS 5037-04-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C8H6ClNO5) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide on the Crystallography of (2-Chloro-4-nitrophenoxy)acetic acid and a Closely Related Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure and crystallography of (2-Chloro-4-nitrophenoxy)acetic acid. Due to the absence of publicly available crystallographic data for this specific compound in surveyed literature, this document provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis. Furthermore, to illustrate the crystallographic analysis pertinent to this class of compounds, a comprehensive examination of the crystal structure of a closely related analogue, 2-(4-fluorophenoxy)acetic acid, is presented. This includes a summary of its crystallographic data, experimental procedures for structure determination, and visualizations of the experimental workflow. This guide serves as a valuable resource for researchers interested in the synthesis and potential solid-state characterization of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an organohalide. In this case, 2-chloro-4-nitrophenol is reacted with chloroacetic acid in the presence of a base.

Experimental Protocol: Synthesis

The following protocol is based on established Williamson ether synthesis procedures for similar phenoxyacetic acid derivatives.

Materials:

-

2-Chloro-4-nitrophenol

-

Chloroacetic acid

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric Acid (HCl)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-4-nitrophenol (1.0 equivalent), chloroacetic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents) in acetone.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude product in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Figure 1. A flowchart illustrating the synthesis and purification process for this compound.

Crystallographic Analysis of 2-(4-fluorophenoxy)acetic acid: A Representative Analogue

As of the latest literature search, the crystal structure of this compound has not been reported. Therefore, this section details the crystallographic analysis of a structurally similar compound, 2-(4-fluorophenoxy)acetic acid, to provide researchers with an illustrative example of the data and methodologies involved in the crystallographic characterization of this class of molecules.

Crystallization and Data Collection

Single crystals of 2-(4-fluorophenoxy)acetic acid suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution at room temperature. A colorless, prismatic crystal was selected for data collection.

Table 1: Crystal Data and Structure Refinement for 2-(4-fluorophenoxy)acetic acid

| Parameter | Value |

| Empirical formula | C₈H₇FO₃ |

| Formula weight | 170.14 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.889(2) Å, α = 90° |

| b = 15.011(3) Å, β = 107.13(3)° | |

| c = 5.891(1) Å, γ = 90° | |

| Volume | 751.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.504 Mg/m³ |

| Absorption coefficient | 1.134 mm⁻¹ |

| F(000) | 352 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 5.45 to 68.28° |

| Index ranges | -10<=h<=10, -17<=k<=17, -6<=l<=6 |

| Reflections collected | 6721 |

| Independent reflections | 1341 [R(int) = 0.034] |

| Completeness to theta = 68.28° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1341 / 0 / 110 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.118 |

| R indices (all data) | R1 = 0.048, wR2 = 0.123 |

| Largest diff. peak and hole | 0.18 and -0.19 e.Å⁻³ |

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Figure 2. A generalized workflow for single-crystal X-ray crystallography.

Selected Geometric Parameters

The following tables present selected bond lengths and angles for 2-(4-fluorophenoxy)acetic acid.

Table 2: Selected Bond Lengths (Å) for 2-(4-fluorophenoxy)acetic acid

| Bond | Length (Å) |

| F1-C4 | 1.363(2) |

| O1-C1 | 1.371(2) |

| O1-C7 | 1.423(2) |

| O2-C8 | 1.312(2) |

| O3-C8 | 1.216(2) |

| C7-C8 | 1.503(3) |

Table 3: Selected Bond Angles (°) for 2-(4-fluorophenoxy)acetic acid

| Angle | Degree (°) |

| C1-O1-C7 | 117.8(1) |

| O1-C7-C8 | 108.9(1) |

| O2-C8-O3 | 123.5(2) |

| O2-C8-C7 | 111.3(2) |

| O3-C8-C7 | 125.2(2) |

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a robust starting point for its synthesis. The detailed crystallographic analysis of the closely related 2-(4-fluorophenoxy)acetic acid serves as a valuable template for future studies on the title compound. The experimental protocols and crystallographic data presented herein are intended to facilitate further research into the solid-state properties of this and related phenoxyacetic acid derivatives, which are of significant interest in the fields of materials science and drug development.

InChI key and SMILES for (2-Chloro-4-nitrophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Properties

This document provides a comprehensive technical overview of (2-Chloro-4-nitrophenoxy)acetic acid, a compound of interest in herbicidal and plant growth regulation research.

| Identifier | Value |

| InChIKey | FYZKTYNLLVGHSM-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)OCC(=O)O[1] |

| Molecular Formula | C8H6ClNO5 |

| Molecular Weight | 231.59 g/mol |

Synthesis

The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the halide in chloroacetic acid by the phenoxide ion of 2-chloro-4-nitrophenol.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis for phenoxyacetic acids.

Materials:

-

2-chloro-4-nitrophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol (optional, as a co-solvent)

Procedure:

-

Preparation of Sodium Chloroacetate: In a flask, dissolve chloroacetic acid in water and cool the solution in an ice bath. While stirring, slowly add a 30% aqueous solution of sodium hydroxide until the pH of the solution reaches 8-9. This forms a solution of sodium chloroacetate.

-

Preparation of Sodium 2-chloro-4-nitrophenoxide: In a separate reaction vessel, dissolve sodium hydroxide in a mixture of water and ethanol (if necessary for solubility). To this solution, slowly add 2-chloro-4-nitrophenol with constant stirring. Continue stirring for approximately 20 minutes to ensure the complete formation of the sodium phenoxide salt.

-

Reaction: Add the previously prepared sodium chloroacetate solution to the sodium 2-chloro-4-nitrophenoxide solution. Heat the reaction mixture to reflux (approximately 102°C) and maintain this temperature for several hours (e.g., 5 hours) to allow the reaction to proceed to completion.

-

Work-up and Purification:

-

After the reflux period, cool the reaction mixture to room temperature.

-

Acidify the mixture by adding 2.0 M hydrochloric acid until the pH is between 1 and 2. This will precipitate the crude this compound.

-

Collect the precipitate by filtration and wash it several times with dilute hydrochloric acid.

-

Dry the crude product. For further purification, the crude product can be recrystallized from hot water or another suitable solvent.

-

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound belongs to the phenoxyacetic acid class of herbicides. These compounds are synthetic auxins, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).

Auxin-like Activity

At low concentrations, synthetic auxins can stimulate plant growth, while at higher concentrations, they induce uncontrolled, disorganized growth, leading to plant death. This selective action against broadleaf weeds has made them valuable herbicides in agriculture. The herbicidal activity of phenoxyacetic acids is influenced by the type and position of substituents on the aromatic ring.

Mechanism of Action: The TIR1/AFB Pathway

The primary mechanism of action for auxin and synthetic auxins involves the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

Auxin Binding: In the presence of auxin, a ternary complex is formed between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs (AUXIN SIGNALING F-BOX proteins, AFBs), the auxin molecule, and an Aux/IAA transcriptional repressor protein.

-

Ubiquitination: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes. This leads to the transcription of genes involved in various growth and developmental processes.

The uncontrolled activation of this pathway by high concentrations of synthetic auxins like this compound leads to the phytotoxic effects observed in susceptible plants.

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for (2-Chloro-4-nitrophenoxy)acetic acid in Plant Tissue Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-nitrophenoxy)acetic acid is a synthetic auxin analog. While specific research on its application in plant tissue culture is limited, its structural similarity to the widely used synthetic auxin 2,4-Dichlorophenoxyacetic acid (2,4-D) suggests its potential utility in promoting cell division and differentiation in vitro. This document provides a detailed overview of the presumed applications of this compound, drawing extensively from the well-established protocols and quantitative data available for 2,4-D as a proxy. The provided methodologies for callus induction and somatic embryogenesis, along with the corresponding data, are based on studies conducted with 2,4-D and should be considered as a starting point for optimizing protocols for this compound.

Introduction

Synthetic auxins are indispensable plant growth regulators in plant tissue culture, pivotal for inducing cell division, callus formation, and somatic embryogenesis.[1][2][3] this compound belongs to the family of phenoxy herbicides, similar to the well-known synthetic auxin 2,4-D.[4] While the precise mechanisms and optimal concentrations for this compound are not extensively documented, its structural analogy to 2,4-D allows for the extrapolation of its potential biological effects and applications in plant cell and tissue culture.

This document outlines the potential applications, provides detailed experimental protocols based on 2,4-D, and presents quantitative data from related studies to guide researchers in utilizing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₈H₆ClNO₅ |

| Molecular Weight | 231.59 g/mol |

| Appearance | Solid |

| CAS Number | 5037-04-7 |

Applications in Plant Tissue Culture (Based on 2,4-D Analogy)

Due to the limited specific data on this compound, its applications are inferred from the extensive research on 2,4-D.

Callus Induction

Synthetic auxins like 2,4-D are potent inducers of callus, an undifferentiated mass of plant cells.[1][2] Callus cultures are fundamental for plant regeneration, genetic transformation, and the production of secondary metabolites. The concentration of the synthetic auxin is a critical factor, with optimal levels varying depending on the plant species and explant type.[1][5]

Somatic Embryogenesis